

Commercial Availability of (S)-Piperidin-3-ylmethanol: A Technical Guide

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Compound of Interest

Compound Name: (S)-Piperidin-3-ylmethanol

Cat. No.: B132157

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For Researchers, Scientists, and Drug Development Professionals

(S)-Piperidin-3-ylmethanol, a chiral piperidine derivative, is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its stereospecific nature makes it a critical component for creating enantiomerically pure drugs, which can lead to improved efficacy and reduced off-target effects. This technical guide provides an in-depth overview of the commercial availability of **(S)-Piperidin-3-ylmethanol**, including supplier information, purity levels, and a detailed look at a common synthetic route.

Commercial Suppliers and Product Specifications

(S)-Piperidin-3-ylmethanol is commercially available from various suppliers, primarily as the free base or as a hydrochloride salt. The purity of the commercially available compound is typically high, often exceeding 95%. The table below summarizes the offerings from a selection of suppliers.

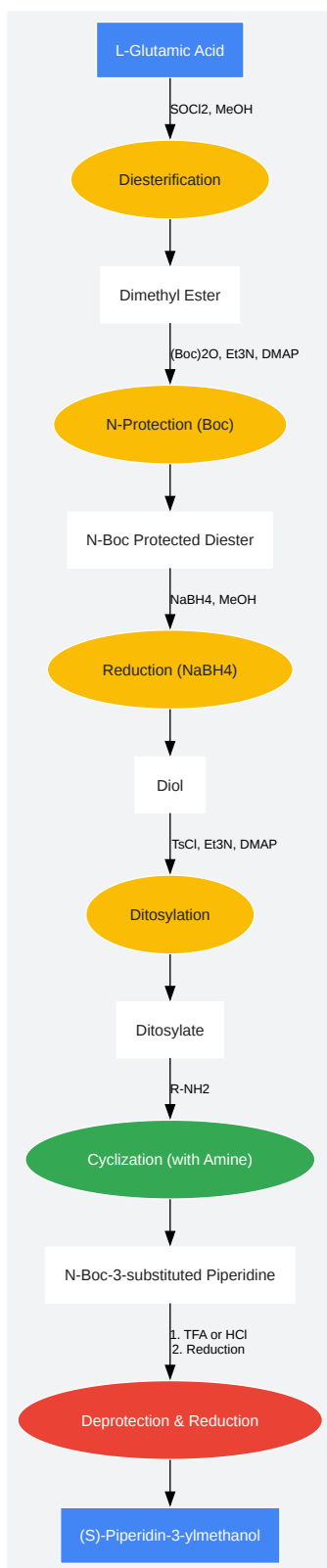
Supplier	Product Name	CAS Number	Molecular Formula	Purity	Available Forms
Sigma-Aldrich	(S)-Piperidin-3-ylmethanol	144539-77-5	C ₆ H ₁₃ NO	≥95%	Solid
CymitQuimica	(S)-Piperidin-3-ylmethanol hydrochloride	1125551-75-8	C ₆ H ₁₄ ClNO	97%	Solid
BLD Pharm	(S)-Piperidin-3-ylmethanol hydrochloride	1125551-75-8	C ₆ H ₁₄ ClNO	Not specified	Not specified
Alchem Pharmtech	(S)-Piperidin-3-ylmethanol hydrochloride	1125551-75-8	C ₆ H ₁₄ ClNO	97%	Not specified

This table is not exhaustive and represents a snapshot of available suppliers. Prices and availability are subject to change.

Synthetic Pathway: Enantioselective Synthesis from L-Glutamic Acid

The enantiomerically pure form of 3-substituted piperidines can be synthesized from readily available chiral starting materials. One common and effective approach utilizes L-glutamic acid, a naturally occurring amino acid, as the chiral precursor. This multi-step synthesis involves the formation of a protected piperidine ring system followed by reduction of a carboxyl group to the desired hydroxymethyl functionality.

The following diagram illustrates a representative synthetic workflow for obtaining enantiomerically pure 3-substituted piperidine derivatives from L-glutamic acid.



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Figure 1: Synthetic workflow for **(S)-Piperidin-3-ylmethanol**.

Experimental Protocol: Synthesis of (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate

This protocol is adapted from a published procedure for the synthesis of a key intermediate.

Materials:

- Dimethyl glutamate hydrochloride
- Triethylamine (Et₃N)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (CH₂Cl₂)
- Distilled water
- 10% aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

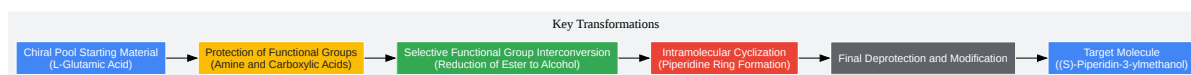
- To a stirred solution of dimethyl glutamate hydrochloride (1.0 eq) in CH₂Cl₂ at 0°C, add triethylamine (4.0 eq).
- To this mixture, add di-tert-butyl dicarbonate (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
- Allow the reaction mixture to warm to room temperature and stir for 6 hours.
- Quench the reaction with distilled water.
- Extract the aqueous layer with CH₂Cl₂ (3x).

- Wash the combined organic layers with 10% aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography to obtain (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.

Subsequent steps to achieve the final **(S)-Piperidin-3-ylmethanol** product would involve the selective reduction of one ester group, followed by cyclization and final reduction of the remaining ester to the alcohol. The specific reagents and conditions for these transformations can vary and should be optimized based on laboratory capabilities and desired scale.

Logical Relationship of Synthetic Steps

The synthesis of **(S)-Piperidin-3-ylmethanol** from L-glutamic acid follows a logical progression of chemical transformations designed to build the chiral piperidine ring and install the required functional groups while preserving the stereochemistry of the starting material.



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Figure 2: Logical flow of the synthetic strategy.

This guide provides a foundational understanding of the commercial availability and a viable synthetic approach for **(S)-Piperidin-3-ylmethanol**. For researchers and drug development professionals, access to reliable suppliers and a clear understanding of the synthetic landscape are crucial for the successful and timely advancement of their projects. It is always recommended to consult the safety data sheet (SDS) from the supplier before handling this or any chemical compound.

- To cite this document: BenchChem. [Commercial Availability of (S)-Piperidin-3-ylmethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132157#commercial-availability-of-s-piperidin-3-ylmethanol]

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